Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the oxazole ring through a cycloaddition reaction involving an alkyne and a nitrile oxide . The thiophene ring can be introduced through a subsequent reaction involving a thiophene precursor and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-(4-METHYLPHENYL)SULFONYL-2-PHENYL-2,5-DIHYDROPYRROLE: Another compound with a similar structural motif but different functional groups.
5-ETHYL-2-METHYLPYRIDINE: Shares some structural similarities but differs in its biological activity and applications.
Uniqueness
ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of an oxazole ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20N2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O4S/c1-3-29-24(28)21-18(16-7-5-4-6-8-16)14-31-23(21)25-22(27)19-13-20(30-26-19)17-11-9-15(2)10-12-17/h4-14H,3H2,1-2H3,(H,25,27) |
InChI Key |
BINREJPPALWDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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